![molecular formula C10H14BrN3O B2505886 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine CAS No. 1274134-13-2](/img/structure/B2505886.png)

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

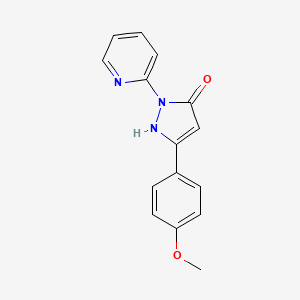

Description

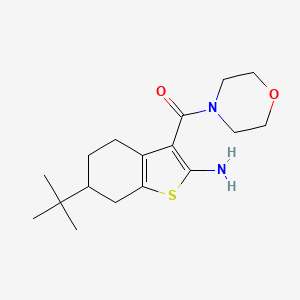

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a useful research compound. Its molecular formula is C10H14BrN3O and its molecular weight is 272.146. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Development

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine and its analogs have primarily been studied for their utility in synthesizing various biheterocycles and derivatives, contributing significantly to the field of organic chemistry. These compounds serve as precursors or intermediates in the creation of complex molecules with potential applications in pharmaceuticals and materials science.

Biheterocycle Synthesis:

- A precursor, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methyl-pyrimidine compounds. This process involved nucleophilic substitution and azide–alkyne cycloaddition reactions, demonstrating the compound's utility in creating structurally complex molecules (Aquino et al., 2017).

Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives:

- The compound served as an intermediate in the synthesis of novel pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This involved a series of reactions including treatment with carbon disulfide and alkyl halides, showcasing its role in producing compounds with potential medicinal and chemical applications (Rahimizadeh et al., 2007).

Heterocyclic Core Synthesis:

- The compound was pivotal in the efficient synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. The methodology developed provided a high-yielding route suitable for large-scale synthesis, indicating its importance in industrial-scale chemical production (Morgentin et al., 2009).

Pharmacological Studies:

- Various pyrimidine derivatives, including those synthesized from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, were screened for their antioxidant, anti-inflammatory, and analgesic activities. This highlights the compound's significance in the development of new pharmacologically active agents (Adhikari et al., 2012).

Antifungal Activity:

- Novel pyrimidine derivatives synthesized from the compound demonstrated significant antifungal activity against various fungal strains. This indicates its potential in the development of antifungal agents and contributes to the field of agricultural and pharmaceutical chemistry (Wu et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . In drug discovery, especially in the research and development of anticancer drugs, this compound is a significant intermediate containing a pyrimidine ring

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is not well-defined. It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on how the effects of this compound vary with different dosages in animal models .

Properties

IUPAC Name |

5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFZXAULWFSULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

methylene]malononitrile](/img/structure/B2505805.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)